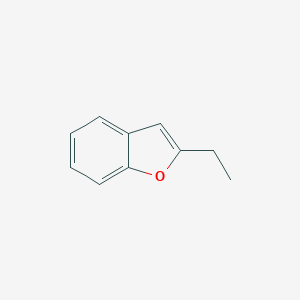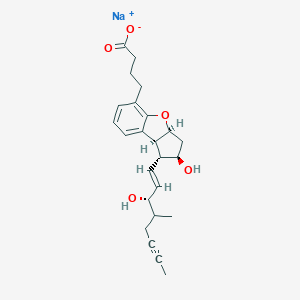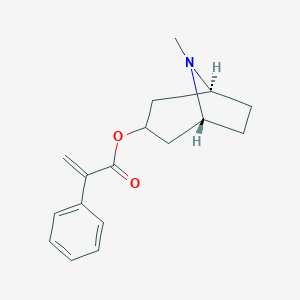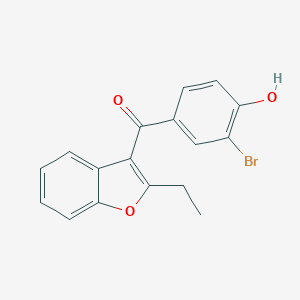![molecular formula C19H22Cl2O9 B194485 (2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 102623-15-4](/img/structure/B194485.png)
(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Overview
Description
Ciprofibrate-O-β-Glucuronide is a derivative of Ciprofibrate. Ciprofibrate is a hypolipemic agent that is structurally related to Clofibrate. Ciprofibrate works primarily by stimulating lipoprotein lipases and hepatic lipases in the breakdown of triglyceride and cholesterol.
Scientific Research Applications
Regulation of Hepatic Bilirubin Glucuronidation
Ciprofibrate glucuronide has been found to regulate rat hepatic bilirubin glucuronidation and UDP-glucuronosyltransferases expression . A single dose of ciprofibrate significantly induces rat liver bilirubin conjugation as well as UGT1A1, UGT1A5 and PPARα expression . The induction mechanism may involve PPARα, at least regarding UGT1A5 regulation .
Treatment of Primary Biliary Cholangitis
Patients with primary biliary cholangitis (PBC) who respond poorly to ursodeoxycholic acid (UDCA) are increasingly being trialed using fibrates, showing promising results . Fibrates can significantly improve liver biochemical parameters and alleviate pruritus in PBC patients .
Treatment of Hypertriglyceridemia
Ciprofibrate glucuronide has been used for the treatment of cases with hypertriglyceridemia . It has shown efficacy and safety in an open label, multicenter, international study .
Mechanism of Action
Target of Action
Ciprofibrate glucuronide primarily targets the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism . It also targets UDP-glucuronosyltransferases (UGTs) , specifically UGT1A1, UGT1A2, and UGT1A5 . These enzymes are involved in the glucuronidation process, a major pathway for the detoxification of a wide variety of exogenous and endogenous substrates .
Mode of Action
Ciprofibrate glucuronide interacts with its targets to induce significant changes. It stimulates hepatic peroxisome proliferation and bilirubin glucuronidation . The compound induces the expression of UGT1A1 and UGT1A5 mRNA by 1.5 times, with UGT1A5 reaching the basal level of UGT1A1 . Although UGT1A2 mRNA is induced approximately threefold by ciprofibrate, its expression level remains low in comparison with UGT1A1 and UGT1A5 .
Biochemical Pathways
Ciprofibrate glucuronide affects the glucuronidation pathway, which is a major detoxification pathway. This process involves the transfer of the glucuronic acid moiety of UDP-glucuronic acid to the substrate, resulting in a more water-soluble glucuronide . This process facilitates the excretion of the glucuronide via urine, bile, and feces .
Pharmacokinetics
It’s known that most drug metabolism is achieved by glucuronidation .
Result of Action
The action of ciprofibrate glucuronide leads to significant molecular and cellular effects. It induces rat liver bilirubin conjugation as well as UGT1A1, UGT1A5, and PPARα expression . The induction mechanism may involve PPARα, at least regarding UGT1A5 regulation .
Action Environment
Environmental factors such as diet, drugs, alcohol, and other factors can influence the action of ciprofibrate glucuronide . Gut microbial perturbations due to these factors can initiate and induce the progression of metabolic disorders . These deviations can alter the chemical transformations of the drugs and hence treatment outcomes .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUTXGWNWQGVOE-FIUVVILRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30907957 | |
| Record name | 1-O-{2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,4S,5R,6S)-6-[2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
CAS RN |
102623-15-4 | |
| Record name | Ciprofibrate glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102623154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-{2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoyl}hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30907957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



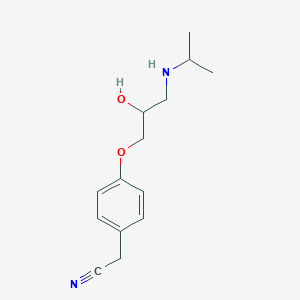

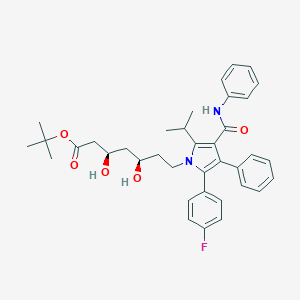
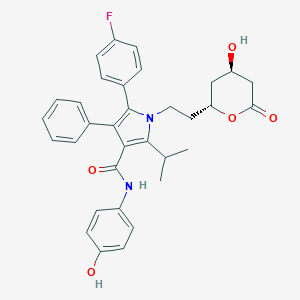
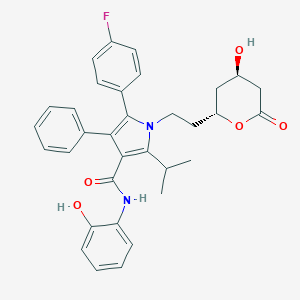



![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid](/img/structure/B194440.png)

